Welcome to the BenchChem Online Store!
molecular formula C11H11FO3 B8348515 3-(4-Fluorophenyl)-3-oxopropyl acetate

3-(4-Fluorophenyl)-3-oxopropyl acetate

Cat. No. B8348515
M. Wt: 210.20 g/mol
InChI Key: BPXDLEUJLCGGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09284286B2

Procedure details

To a solution of 3-chloro-1-(4-fluorophenyl)-propan-1-one (4.0 g, 21.5 mmol) in AcOH (30 ml) in a sealed tube are added sodium acetate (8.64 g, 105.4 mmol) and potassium iodide (0.36 g, 2.15 mmol) at RT. The reaction mixture is stirred at 130° C. for 16 h. After completion of reaction, the mixture is diluted with water (60 ml) and neutralized with aqueous sodium carbonate at 0° C. The aqueous layer is extracted with DCM (3×100 ml). The combined organic layers are washed with water (200 ml), brine (200 ml), dried over anhydrous sodium sulfate and evaporated in vacuo to get the crude product, which is purified by column chromatography (silica gel, 10% EtOAc/hexane) to yield acetic acid [3-(4-fluorophenyl)-3-oxo-propyl]ester (3.00 g, 14.3 mmol, 66%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8.64 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1)=[O:5].[C:13]([O-:16])(=[O:15])[CH3:14].[Na+].[I-].[K+].C(=O)([O-])[O-].[Na+].[Na+]>CC(O)=O.O>[F:12][C:9]1[CH:10]=[CH:11][C:6]([C:4](=[O:5])[CH2:3][CH2:2][O:16][C:13](=[O:15])[CH3:14])=[CH:7][CH:8]=1 |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClCCC(=O)C1=CC=C(C=C1)F
Name
Quantity
8.64 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.36 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 130° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with DCM (3×100 ml)
WASH
Type
WASH
Details
The combined organic layers are washed with water (200 ml), brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to get the crude product, which
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (silica gel, 10% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CCOC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.3 mmol
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.